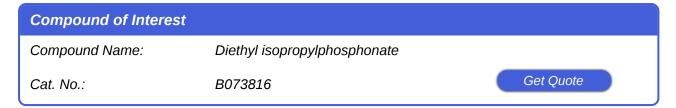


Spectroscopic Profile of Diethyl Isopropylphosphonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **diethyl isopropylphosphonate**, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **diethyl isopropylphosphonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1	4.15 - 4.05	m	-OCH ₂ CH ₃	_
2	2.15 - 2.00	m	-CH(CH ₃) ₂	
3	1.32	t	7.1	-OCH ₂ CH ₃
4	1.15	d	7.0	-CH(CH ₃) ₂

¹³C NMR (Carbon-13 NMR) Data

Signal	Chemical Shift (δ) ppm	Assignment
1	61.5 (d, J = 6.8 Hz)	-OCH₂CH₃
2	26.8 (d, J = 142.5 Hz)	-CH(CH ₃) ₂
3	16.4 (d, J = 5.5 Hz)	-OCH₂CH₃
4	15.9 (d, J = 3.8 Hz)	-CH(CH ₃) ₂

³¹P NMR (Phosphorus-31 NMR) Data

Chemical Shift (δ) ppm	
~33-34	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
2978	C-H stretch (alkane)
1245	P=O stretch
1028	P-O-C stretch
965	P-C stretch



Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment	
180	Moderate	[M] ⁺ (Molecular Ion)	
165	Low	[M - CH ₃] ⁺	
152	Moderate	[M - C ₂ H ₄] ⁺	
137	High	[M - C ₃ H ₇] ⁺	
125	High	[M - OC ₂ H ₅ - H]+	
109	High	[PO ₃ (C ₂ H ₅) ₂]+	
81	Very High	[PO ₂ (C ₂ H ₅)(OH)] ⁺	

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of **diethyl isopropylphosphonate** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] The solution must be homogeneous and free of particulate matter. For quantitative analysis, a precise concentration is prepared.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
- ¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required.[1] Proton decoupling is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).



³¹P NMR: Phosphorus-31 NMR spectra are recorded with or without proton decoupling.
 Chemical shifts are referenced to an external standard, typically 85% phosphoric acid
 (H₃PO₄) at 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as **diethyl isopropylphosphonate**, the analysis is typically performed using the neat liquid. A thin film of the sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[3][4][5]

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Measurement Mode: Transmission or ATR.
- Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
- Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
- Data Acquisition: A background spectrum (of the clean salt plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.[4]

Mass Spectrometry (MS)

Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **diethyl isopropylphosphonate**.

- Gas Chromatograph (GC): The sample is injected into a GC equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The oven temperature is programmed to ensure good separation of the analyte from any impurities.
- Ionization: Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV.



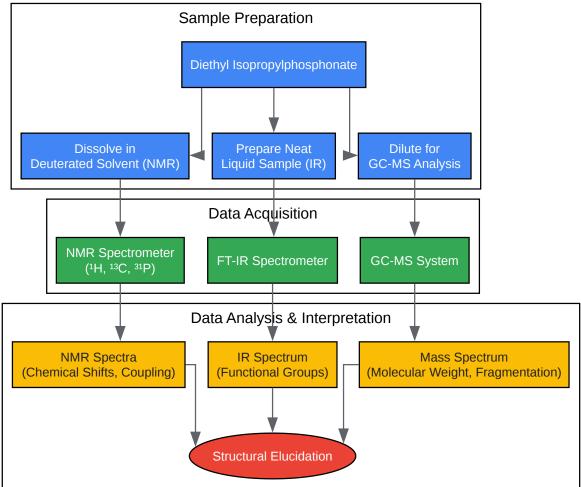
Mass Analysis and Detection:

- Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
- Detection: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the
 expected molecular weight and fragments of diethyl isopropylphosphonate (e.g., m/z 40200).

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **diethyl isopropylphosphonate**.

General Spectroscopic Analysis Workflow





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A generalized workflow for spectroscopic analysis.

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References

- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation FT-IR/ATR Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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